molecular formula C17H15NO5 B2975759 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 865660-57-7

4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B2975759
CAS No.: 865660-57-7
M. Wt: 313.309
InChI Key: TYDICYIIPUNKST-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves multiple steps, starting with the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzodioxine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and engineering.

Comparison with Similar Compounds

  • 4-Acetamidobenzoic Acid: Similar in structure but lacks the benzodioxine moiety.

  • 4-Acetamidophenol: A simpler analog without the carboxylate group.

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid: Lacks the acetylamino group.

Uniqueness: 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to the combination of the acetylamino group and the benzodioxine ring, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

(4-acetamidophenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-6-8-13(9-7-12)22-17(20)16-10-21-14-4-2-3-5-15(14)23-16/h2-9,16H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDICYIIPUNKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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